1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C10H13FO2S. It is characterized by the presence of a sulfonyl fluoride group attached to an ethane backbone substituted with a 3,5-dimethylphenyl group.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethylphenyl ethanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be oxidized or reduced under appropriate conditions.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride primarily involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and thereby inactivating the enzyme. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride with similar reactivity but different steric and electronic properties.
Tosyl fluoride: Another sulfonyl fluoride with a tolyl group, commonly used in organic synthesis.
Trifluoromethanesulfonyl fluoride: Known for its high reactivity and use in the synthesis of trifluoromethylated compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZFEAXCMAZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.